molecular formula C9H10F3NO2 B570761 (1R)-2-amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol CAS No. 1568041-73-5

(1R)-2-amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol

Cat. No. B570761
CAS RN: 1568041-73-5
M. Wt: 221.179
InChI Key: WRLVESWELOBVJS-QMMMGPOBSA-N
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Description

(1R)-2-amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol, also known as TFEA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, pharmacology, and biochemistry.

Scientific Research Applications

(1R)-2-amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol has been extensively studied for its potential applications in various fields. In medicine, this compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation-related conditions such as arthritis. In pharmacology, this compound has been studied as a potential drug candidate for the treatment of depression and anxiety disorders. In biochemistry, this compound has been used as a tool to study the role of amino acid neurotransmitters in the brain.

Mechanism of Action

The mechanism of action of (1R)-2-amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol is not fully understood, but it is believed to act as an agonist of the glycine receptor, which is a type of inhibitory neurotransmitter receptor in the brain. Activation of the glycine receptor leads to an increase in chloride ion influx, which results in hyperpolarization of the neuron and ultimately inhibits neurotransmitter release.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the inhibition of glutamate release, the reduction of neuronal excitability, and the modulation of synaptic transmission. These effects are believed to contribute to its anti-inflammatory and analgesic properties.

Advantages and Limitations for Lab Experiments

(1R)-2-amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol has several advantages for lab experiments, including its high purity, stability, and solubility in water. However, one limitation of this compound is its relatively high cost compared to other compounds with similar properties.

Future Directions

There are several future directions for (1R)-2-amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol research, including the development of more efficient synthesis methods, the identification of new applications in medicine and pharmacology, and the investigation of its potential as a tool for studying the role of glycine receptors in the brain. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion
In conclusion, this compound is a promising chemical compound with potential applications in various fields, including medicine, pharmacology, and biochemistry. Its synthesis method is relatively simple, and it has been extensively studied for its anti-inflammatory and analgesic properties. Further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of (1R)-2-amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol involves the reaction between (1R)-2-amino-1-(4-hydroxyphenyl)ethan-1-ol and trifluoromethanesulfonic anhydride in the presence of a base. The reaction yields this compound as a white solid with a purity of over 95%. The synthesis method is relatively simple and can be easily scaled up for large-scale production.

properties

IUPAC Name

(1R)-2-amino-1-[4-(trifluoromethoxy)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO2/c10-9(11,12)15-7-3-1-6(2-4-7)8(14)5-13/h1-4,8,14H,5,13H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRLVESWELOBVJS-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CN)O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](CN)O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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